N-(3-hydroxy-4,4-dimethylpentyl)-1-(3-methylphenyl)methanesulfonamide
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Description
N-(3-hydroxy-4,4-dimethylpentyl)-1-(3-methylphenyl)methanesulfonamide is a useful research compound. Its molecular formula is C15H25NO3S and its molecular weight is 299.43. The purity is usually 95%.
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Scientific Research Applications
Hydroxyl Radical Reactions and Organic Chemistry
Research on hydroxyl radical-induced oxidation reveals insights into the reactions of methanesulfonyl radicals, which are closely related to the chemistry of methanesulfonamides. For example, the oxidation of methanesulfinic acid by hydroxyl radicals generates methanesulfonic acid among other products, highlighting the reactivity of sulfonic acid derivatives in radical reactions (Flyunt et al., 2001). This study underscores the importance of understanding radical chemistry in the context of organic synthesis and environmental chemistry.
Analytical Chemistry Applications
Dimethyl sulfoxide (DMSO) is used as a probe for detecting hydroxyl radicals, producing methane sulfinic acid as a primary product. This method provides a quantitative measure of hydroxyl radical generation in aqueous systems (Steiner & Babbs, 1990), showcasing how sulfonamide derivatives can be used in analytical chemistry for radical detection and quantification.
Electrospray Mass Spectrometry
The use of dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) as solvents in electrospray ionization mass spectrometry (ESI-MS) for analyzing hydrophobic compounds demonstrates the utility of sulfonamide derivatives in enhancing the solubility and analysis of such compounds (Szabó & Kele, 2001). This application is crucial for the analysis of a wide range of hydrophobic biological and synthetic molecules.
Organocatalysis
Prolyl sulfonamides, including derivatives like prolyl methanesulfonamide, have been explored as enantioselective organocatalysts for aldol reactions (Bellis et al., 2005). This research highlights the role of sulfonamide derivatives in asymmetric synthesis, providing a pathway to produce chiral molecules efficiently.
Microbial Metabolism
Methanesulfonic acid, closely related to methanesulfonamides, is metabolized by aerobic bacteria as a sulfur source, underscoring the biological relevance and potential biotechnological applications of sulfonic acids and their derivatives (Kelly & Murrell, 1999). Understanding these metabolic pathways can lead to advancements in environmental microbiology and bioremediation strategies.
Properties
IUPAC Name |
N-(3-hydroxy-4,4-dimethylpentyl)-1-(3-methylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3S/c1-12-6-5-7-13(10-12)11-20(18,19)16-9-8-14(17)15(2,3)4/h5-7,10,14,16-17H,8-9,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLUJKKSXIQAAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCCC(C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.